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A comprehensive review of available clinical data on Clinofibrate reveals a scarcity of recent,

large-scale meta-analyses, positioning it as a less-studied member of the fibrate class of lipid-

lowering agents. This guide synthesizes the available clinical trial data for Clinofibrate, offering

a comparison with other fibrates, primarily fenofibrate and clofibrate, to provide researchers,

scientists, and drug development professionals with a clear perspective on its relative efficacy

and safety.

Fibrates as a class of drugs primarily target the peroxisome proliferator-activated receptor

alpha (PPAR-α), a nuclear receptor that plays a pivotal role in the regulation of lipid

metabolism. Activation of PPAR-α leads to a cascade of effects, including increased fatty acid

oxidation and a reduction in triglyceride levels. While the fundamental mechanism is shared

across fibrates, variations in chemical structure can influence their potency, pharmacokinetic

profiles, and clinical efficacy.

Efficacy in Lipid Management
Clinical trial data for Clinofibrate is limited, with most studies dating back to the 1980s. One

key study investigated the effects of Clinofibrate (600 mg/daily for 6-8 weeks) in 15 patients

with hyperlipidemia. While this study focused on biliary and serum lipids, it also provided a

direct comparison with clofibrate (1.5 g/day ) in a subset of six patients. The study noted that

Clinofibrate administration led to a decrease in the molar percentages of biliary cholesterol

and phospholipids, while increasing the molar percentage of bile acids. In contrast, clofibrate

was associated with an increase in the lithogenic index.[1]
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Another study involving 10 patients with diabetes mellitus (five insulin-dependent and five non-

insulin-dependent) treated with 600 mg/kg of Clinofibrate for four weeks reported no

significant changes in total cholesterol or triglyceride concentrations. However, it did find a

significant increase in high-density lipoprotein (HDL) cholesterol levels and lecithin cholesterol

acyl transferase activity.

For a broader comparative context, data from clinical trials of other fibrates are presented

below. It is important to note that direct head-to-head trials with Clinofibrate are largely

unavailable in recent literature.

Table 1: Comparative Efficacy of Fibrates on Lipid
Parameters (Percentage Change from Baseline)

Fibrate
Study
Population

Total
Cholesterol

Triglyceride
s

LDL
Cholesterol

HDL
Cholesterol

Clinofibrate
Hyperlipidemi

a (n=15)
Not Reported Not Reported Not Reported Not Reported

Diabetes

Mellitus

(n=10)

No Significant

Change

No Significant

Change
Not Reported

Significant

Increase

Fenofibrate
Hypercholest

erolemia
-17.5% -38% -20.3% +11.1%

Combined

Hyperlipidemi

a

-16% -45% -6% +15.3%

Ciprofibrate

(100 mg/day)

Type II

Hypercholest

erolemia

-20% -30% -24% +9.8%

Clofibrate
Hyperlipidemi

a (n=6)
Not Reported Not Reported Not Reported Not Reported

Note: Data for Clinofibrate is limited and qualitative in some aspects based on available

abstracts. Data for other fibrates is derived from separate clinical trials and is provided for
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comparative context.

Safety and Tolerability
The available literature suggests that Clinofibrate was generally well-tolerated in the small

clinical studies conducted. One study explicitly reported "no adverse side-effects". However, a

comprehensive safety profile based on large-scale, long-term clinical trials is not available in

the public domain.

For comparison, the safety profiles of other fibrates have been more extensively studied.

Common side effects across the fibrate class can include gastrointestinal disturbances,

myopathy (muscle pain), and an increased risk of gallstones.

Table 2: Common Adverse Events Associated with
Fibrate Therapy

Adverse Event Fenofibrate Clofibrate

Gastrointestinal
Abdominal pain, nausea,

constipation
Nausea, dyspepsia

Musculoskeletal
Myalgia, myositis,

rhabdomyolysis (rare)
Myalgia, muscle cramps

Hepatobiliary
Elevated liver enzymes,

cholelithiasis (gallstones)
Cholelithiasis

Dermatological Rash, pruritus Rash

Other Headache, dizziness Fatigue, headache

This table represents a general overview of potential adverse events and is not exhaustive. The

frequency and severity of side effects can vary between individuals and specific fibrate drugs.

Experimental Protocols
Detailed experimental protocols for the early Clinofibrate trials are not readily available in their

entirety. Based on the abstracts, the following methodologies were employed:
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Clinofibrate in Hyperlipidemia (1982):

Study Design: Open-label, sequential treatment.

Participants: 15 patients with hyperlipidemia.

Intervention: 600 mg/day of Clinofibrate for 6-8 weeks. A subset of 6 patients subsequently

received 1.5 g/day of clofibrate for 6-8 weeks.

Primary Outcome Measures: Molar percentages of biliary cholesterol, bile acids, and

phospholipids; lithogenic index. Serum lipid levels were also monitored.

Clinofibrate in Diabetes Mellitus (1989):

Study Design: Placebo-controlled.

Participants: 10 patients with diabetes mellitus (5 insulin-dependent, 5 non-insulin-

dependent) and 6 non-insulin-dependent diabetic controls on placebo.

Intervention: 600 mg/kg of Clinofibrate for 4 weeks.

Primary Outcome Measures: Serum lipoprotein concentrations (total cholesterol,

triglycerides, HDL-cholesterol), lecithin cholesterol acyl transferase activity, and atherogenic

index.

Mechanism of Action: The PPAR-α Signaling
Pathway
Fibrates, including Clinofibrate, exert their primary therapeutic effect by activating the

peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to a series of

downstream events that collectively improve the lipid profile.
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Clinofibrate PPAR-α Binds to & Activates RXR Heterodimerizes with PPRE Binds to Target Gene
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Caption: Clinofibrate's mechanism of action via PPAR-α activation.

Clinical Trial Workflow
The general workflow for a clinical trial investigating a lipid-lowering agent like Clinofibrate
typically follows a standardized process from patient recruitment to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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